Bertosamil
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Overview
Description
Bertosamil is a chemical compound that is chemically related to the class-III anti-arrhythmic drug tedisamil. It has been developed as a bradycardic, anti-ischemic, and anti-arrhythmic drug. This compound’s anti-arrhythmic properties are attributed to its ability to block voltage-dependent potassium channels such as Kv1.2, Kv1.4, and Kv1.5 .
Preparation Methods
The preparation of bertosamil involves the synthesis of N-isobutyl-N’-isopropyl-9,9-pentamethylene-3,7-diazabicyclo(3,3,1)nonane. This compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The specific synthetic routes and reaction conditions are detailed in various patents and research articles .
Chemical Reactions Analysis
Bertosamil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bertosamil has several scientific research applications, including:
Chemistry: this compound is used in the study of voltage-dependent potassium channels and their role in cardiac function.
Biology: The compound is used to investigate the effects of potassium channel blockers on cellular processes.
Medicine: this compound is studied for its potential use as an anti-arrhythmic drug in the treatment of atrial and ventricular arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Bertosamil exerts its effects by blocking voltage-dependent potassium channels, specifically Kv1.2, Kv1.4, and Kv1.5. This block is state-dependent, with this compound primarily affecting open and inactivated channels. The compound inhibits the HERG potassium channel, which contributes to its anti-arrhythmic effects. The blocking properties of this compound are voltage-dependent but not frequency-dependent .
Comparison with Similar Compounds
Bertosamil is chemically related to the class-III anti-arrhythmic drug tedisamil. Both compounds share similar mechanisms of action, including the blocking of voltage-dependent potassium channels. this compound has unique properties that differentiate it from other similar compounds. For example, this compound’s block of HERG potassium channels is state-dependent, which may contribute to its specific anti-arrhythmic effects .
Similar compounds include:
Tedisamil: Another class-III anti-arrhythmic drug with similar potassium channel blocking properties.
Amiodarone: A widely used anti-arrhythmic drug that also blocks potassium channels but has a broader spectrum of action.
Dofetilide: A selective potassium channel blocker used in the treatment of atrial fibrillation.
Properties
CAS No. |
126825-36-3 |
---|---|
Molecular Formula |
C19H36N2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(1S,5S)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane] |
InChI |
InChI=1S/C19H36N2/c1-15(2)10-20-11-17-13-21(16(3)4)14-18(12-20)19(17)8-6-5-7-9-19/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1 |
InChI Key |
AOIVZQPSIHOHMP-ROUUACIJSA-N |
SMILES |
CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |
Isomeric SMILES |
CC(C)CN1C[C@H]2CN(C[C@H](C1)C23CCCCC3)C(C)C |
Canonical SMILES |
CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |
Synonyms |
3-isobutyl-7-isopropyl-9,9-pentamethylene-3,7-diazabicyclo(3.3.1)nonane bertosamil bertosamil tartrate |
Origin of Product |
United States |
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